N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide features a benzoxazole core linked via a phenyl group to a benzothiadiazole carboxamide moiety. This structure integrates two heterocyclic systems:
- Benzo[d]oxazole: A bicyclic aromatic system with oxygen and nitrogen atoms, known for enhancing bioavailability and binding affinity in medicinal chemistry .
- Benzo[c][1,2,5]thiadiazole: A sulfur- and nitrogen-containing heterocycle, widely used in optoelectronics and pharmaceuticals due to its electron-deficient properties .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2S/c25-19(12-8-9-15-17(11-12)24-27-23-15)21-14-5-3-4-13(10-14)20-22-16-6-1-2-7-18(16)26-20/h1-11H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYDSBWNSAXIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]oxazole: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]oxazole ring.
Synthesis of Benzo[c][1,2,5]thiadiazole: This can be achieved by the reaction of 1,2-diaminobenzene with sulfur and a suitable oxidizing agent.
Coupling Reaction: The benzo[d]oxazole derivative is then coupled with a phenyl ring substituted with a benzo[c][1,2,5]thiadiazole-5-carboxamide group using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent . Its ability to interact with biological targets makes it a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain enzymes or signaling pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Key Insights:
Benzoxazole Derivatives :
- Substituents on the benzoxazole ring (e.g., chlorine, methyl) significantly influence cytotoxicity. For example, chlorinated analogs (12e) show enhanced apoptosis induction in HepG2 cells compared to methyl-substituted variants (12f) .
- The thioacetamido linker in compound 12 series improves membrane permeability, as evidenced by reduced IC50 values .
Benzothiadiazole Analogs: Thiophene or pyrazine substituents (e.g., in ) may enhance π-π stacking with biological targets, though specific activity data are lacking. The carboxamide group in these compounds likely facilitates hydrogen bonding with amino acid residues in target proteins .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that include oxadiazoles and thiadiazoles. Its molecular formula is , and it features distinct structural elements that contribute to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole and oxadiazole exhibit potent anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines:
- In vitro Studies : A study highlighted that certain derivatives showed significant inhibitory effects on MCF-7 (breast cancer) cells. For example, compound 3a exhibited an IC50 value of 24.74 µM, which was comparable to the standard drug 5-Fluorouracil (IC50 = 24.74 µM) .
- Mechanism of Action : These compounds often act by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Compounds with IC50 values ranging from 2.52 µM to 4.38 µM have been reported .
Antimicrobial Activity
The compound's derivatives also exhibit considerable antimicrobial properties:
- Bacterial Inhibition : Thiadiazole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values indicating potency superior to standard antibiotics like ampicillin .
- Antitubercular Activity : Compounds containing similar structures have shown promising results against Mycobacterium tuberculosis, with effective concentrations around 62.5 µg/mL .
Case Study 1: Anticancer Activity
A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results showed that some compounds had MIC values as low as 0.008 µg/mL against Streptococcus pneumoniae, indicating their potential for treating resistant bacterial infections .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the critical steps for synthesizing N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how can reaction conditions be optimized?
Methodological Answer :
- Step 1 : Prepare benzo[c][1,2,5]thiadiazole-5-carboxylic acid via cyclization of o-phenylenediamine derivatives with sulfur monochloride .
- Step 2 : Convert to the acid chloride using thionyl chloride (SOCl₂) under reflux (60–70°C) in anhydrous dichloromethane .
- Step 3 : Couple with 3-(benzo[d]oxazol-2-yl)aniline using a coupling agent (e.g., EDCl/HOBt) in DMF at 0–5°C to minimize side reactions .
- Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. What spectroscopic techniques are essential for structural characterization, and how are they applied?
Methodological Answer :
- NMR : Confirm amide bond formation (¹H NMR: δ 10–12 ppm for NH; ¹³C NMR: ~168 ppm for carbonyl) and aromatic proton environments .
- IR Spectroscopy : Validate C=O stretch (~1650 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across derivatives?
Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzo[d]oxazole or thiadiazole moieties .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with IC₅₀ values .
- Contradiction Resolution : Compare assays under standardized conditions (e.g., pH, serum content) to isolate structural effects .
Q. What mechanistic insights can molecular docking provide for target engagement?
Methodological Answer :
- Target Selection : Prioritize proteins with conserved ATP-binding pockets (e.g., Aurora kinases) based on thiadiazole’s π-π stacking potential .
- Software : Use AutoDock Vina with AMBER force fields. Validate docking poses via molecular dynamics (MD) simulations (100 ns) .
- Experimental Validation : Cross-check with SPR (surface plasmon resonance) for binding affinity (KD) measurements .
Q. How do solvent polarity and pH affect the compound’s solubility in biological assays?
Methodological Answer :
- Solubility Screening : Test in DMSO/PBS mixtures (1–10% DMSO) and adjust pH (6.5–7.4) using buffer systems .
- Co-solvents : Use cyclodextrins or PEG-400 for improved aqueous solubility .
- Quantification : Measure via UV-Vis spectroscopy (λmax ~320 nm for thiadiazole) .
Q. What strategies mitigate thermal degradation during long-term stability studies?
Methodological Answer :
- Thermal Analysis : Perform TGA (10°C/min under N₂) to identify decomposition thresholds (~200°C) .
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials at –20°C under argon .
- HPLC Monitoring : Track degradation products (e.g., benzoic acid derivatives) over 6–12 months .
Q. How can heterocyclic modifications enhance selectivity toward specific biological targets?
Methodological Answer :
- Rational Design : Replace benzo[d]oxazole with pyridyl or imidazole groups to alter H-bonding capacity .
- Click Chemistry : Introduce triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition for improved pharmacokinetics .
- In Silico Screening : Use virtual libraries (e.g., ZINC15) to predict ADMET properties early in optimization .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
- Dose Adjustments : Apply allometric scaling (e.g., body surface area) for interspecies extrapolation .
- Tumor Models : Validate in PDX (patient-derived xenograft) models to mimic human pathophysiology .
Q. What statistical methods are appropriate for analyzing dose-response relationships in enzyme inhibition?
Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation (variable slope) using GraphPad Prism .
- Error Handling : Use bootstrap resampling (1,000 iterations) to estimate 95% confidence intervals .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Specialized Techniques
Q. How can cryo-EM or X-ray crystallography elucidate binding modes in protein-ligand complexes?
Methodological Answer :
- Crystallization : Co-crystallize with target protein (e.g., PARP-1) using hanging-drop vapor diffusion .
- Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution structures (<2.0 Å) .
- Model Refinement : Iterate with Phenix.refine and validate via MolProbity .
Q. What advanced synthetic routes improve yield for large-scale preclinical studies?
Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for acid chloride coupling (residence time: 30 min, 50°C) .
- Catalysis : Use Pd/C for hydrogenation steps (50 psi H₂, 80% ethanol) to reduce nitro intermediates .
- Green Chemistry : Replace DMF with Cyrene™ (dihydrolevoglucosenone) as a biodegradable solvent .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP | 3.2 (HPLC) | |
| Aqueous Solubility (pH 7) | 12 µg/mL (shake-flask) | |
| Thermal Stability | Decomposition at 215°C (TGA) |
Table 2 : In Vitro Bioactivity Data
| Assay Type | IC₅₀ (µM) | Cell Line/Enzyme | Reference |
|---|---|---|---|
| Cytotoxicity | 1.8 | HeLa | |
| EGFR Inhibition | 0.45 | Recombinant kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
